molecular formula C10H14N2O B291852 N-(4-methyl-2-pyridinyl)butanamide

N-(4-methyl-2-pyridinyl)butanamide

Cat. No.: B291852
M. Wt: 178.23 g/mol
InChI Key: FEBOBIQQYMDCTC-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyridinyl)butanamide is an organic compound characterized by a butanamide backbone linked to a 4-methyl-substituted pyridine ring. The amide functional group enables participation in intermolecular hydrogen bonding, influencing solubility and crystallinity.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)butanamide

InChI

InChI=1S/C10H14N2O/c1-3-4-10(13)12-9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

FEBOBIQQYMDCTC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC=CC(=C1)C

Canonical SMILES

CCCC(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-methyl-2-pyridinyl)butanamide with three classes of structurally related compounds from the evidence, focusing on molecular architecture, synthetic pathways, and inferred physicochemical properties.

Pyrimidinyl Acetamide Derivatives

describes 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide , a pyrimidine-based acetamide. Key differences include:

  • Core Heterocycle: The pyrimidine ring (two nitrogen atoms) in ’s compound vs. the pyridine ring (one nitrogen) in the target compound.
  • Substituents : The hydroxy group in ’s compound enhances polarity and hydrogen-bonding capacity compared to the purely lipophilic 4-methyl group in the target compound.
  • Synthesis : highlights a base-catalyzed reaction with pentanamidine, suggesting a pathway distinct from typical amide coupling methods used for pyridinylbutanamides .

Table 1: Structural Comparison with Pyrimidinyl Acetamide

Feature This compound 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
Heterocycle Pyridine (1 N) Pyrimidine (2 N)
Key Substituents 4-methyl 4-hydroxy, 6-methyl, n-butyl
Amide Type Primary amide Tertiary amide (N,N-dimethyl)
Synthetic Route Amide coupling (inferred) Base-mediated condensation with pentanamidine
Peptide-Based Amides with Complex Substitution

references peptidic compounds, such as (S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinoline-2-carboxamide), which feature multiple amide bonds and bulky substituents. Key distinctions include:

  • Molecular Complexity: The peptide-based compounds have intricate backbones (e.g., pyrrolidine, quinolizine), enabling diverse conformational states and target interactions, whereas the target compound’s simplicity may favor metabolic stability.
  • Bioactivity : Peptidic amides in are associated with protease inhibition or receptor modulation (e.g., Demizu et al., 2012), whereas the target compound’s activity remains unexplored but could be tuned via pyridine functionalization .

Table 2: Functional Group Comparison with Peptide-Based Amides

Feature This compound Peptide-Based Amides ()
Amide Count 1 3–5
Aromatic Systems Pyridine Quinoline, benzamide
Steric Bulk Low (4-methyl only) High (tetrahydroquinolizine, etc.)
Pharmacological Inference Potential kinase inhibition Protease inhibition, GPCR modulation
Stereoisomeric Butanamide Derivatives

lists stereoisomers of 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (compounds m, n, o), which share the butanamide core but differ in stereochemistry and substituents:

  • Stereochemical Complexity : The (R/S) configurations in ’s compounds influence 3D structure and chiral recognition, whereas the target compound lacks stereocenters, simplifying synthesis and formulation.
  • Additional Functional Groups: The 2-oxotetrahydropyrimidinyl and phenoxyacetamido groups in ’s compounds enhance hydrogen-bonding and π-π stacking capabilities compared to the target’s pyridine-methyl system .

Table 3: Physicochemical Comparison with Stereoisomeric Butanamides

Property This compound Stereoisomeric Butanamides ()
Molecular Weight ~178 g/mol (estimated) 600–650 g/mol (estimated)
Chiral Centers 0 3–4
Key Interactions Pyridine π-stacking, amide H-bonding Phenoxy π-stacking, multiple H-bond donors
Solubility Moderate (polar aprotic solvents) Low (due to high hydrophobicity)

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